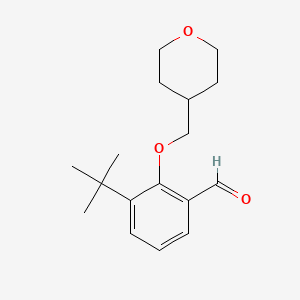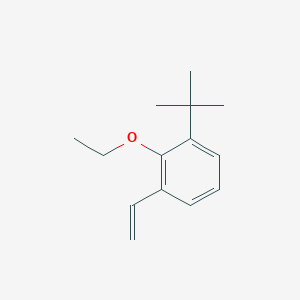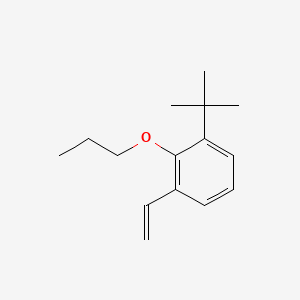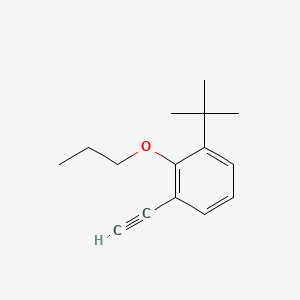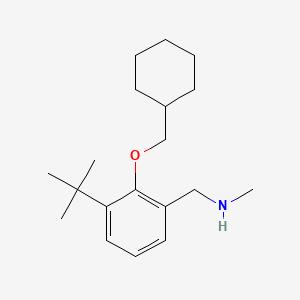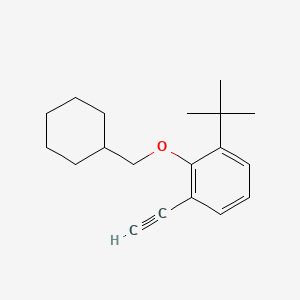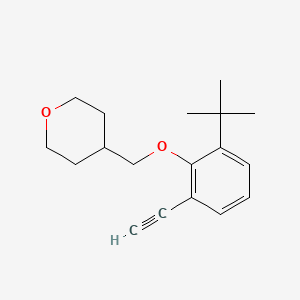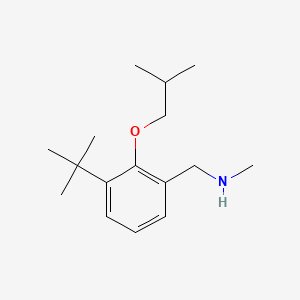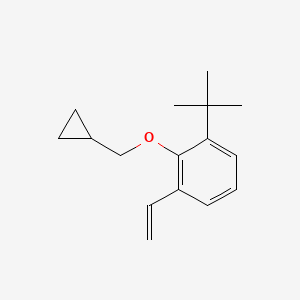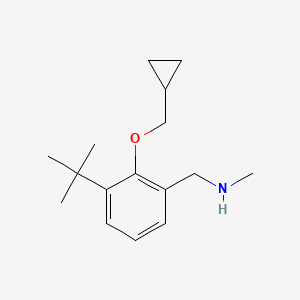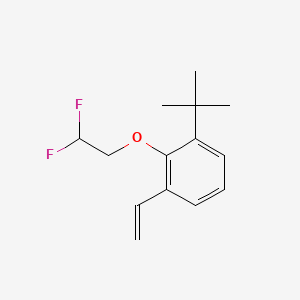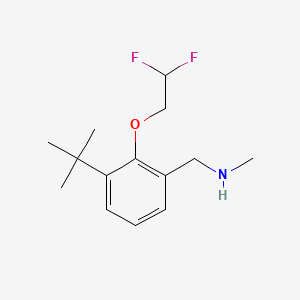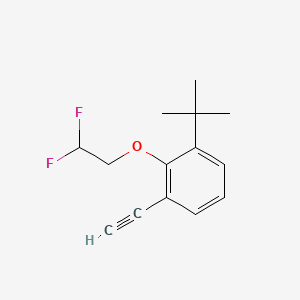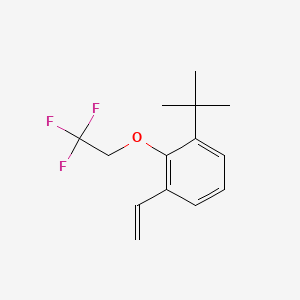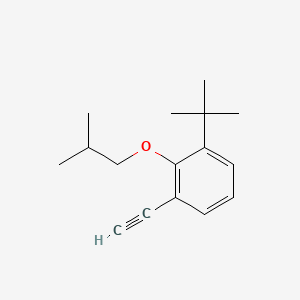
1-(tert-Butyl)-3-ethynyl-2-isobutoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-ethynyl-2-isobutoxybenzene is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and an isobutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-ethynyl-2-isobutoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the tert-butyl group. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The isobutoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling to ensure efficient mixing and heat transfer, as well as the use of automated systems for the etherification step to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-3-ethynyl-2-isobutoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation reactions.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the benzene ring.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(tert-Butyl)-3-ethynyl-2-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-ethynyl-2-isobutoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, while the tert-butyl and isobutoxy groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl)-3-ethynylbenzene: Lacks the isobutoxy group, making it less lipophilic.
1-(tert-Butyl)-2-isobutoxybenzene: Lacks the ethynyl group, reducing its reactivity in certain chemical transformations.
3-ethynyl-2-isobutoxybenzene: Lacks the tert-butyl group, affecting its steric properties and stability.
Uniqueness
1-(tert-Butyl)-3-ethynyl-2-isobutoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, the ethynyl group offers reactivity for further chemical modifications, and the isobutoxy group enhances lipophilicity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-tert-butyl-3-ethynyl-2-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-7-13-9-8-10-14(16(4,5)6)15(13)17-11-12(2)3/h1,8-10,12H,11H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZCTLBEYGENQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1C(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
